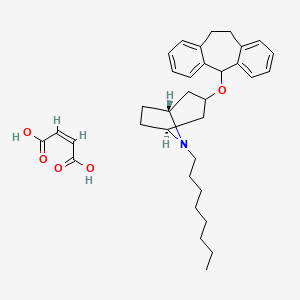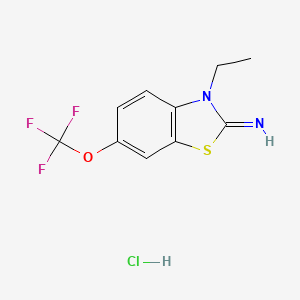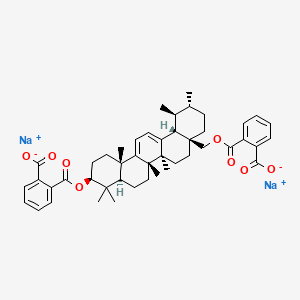![molecular formula C38H78O5S2Sn2 B12759759 Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate](/img/structure/B12759759.png)
Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3,3’-((dibutylstannylene)bis(thio))bis-, diisooctyl ester, reaction products with dibutyloxostannane is a complex organotin compound. This compound is known for its unique chemical structure, which includes a stannylene (tin) center bonded to sulfur atoms and ester groups. It is commonly used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3’-((dibutylstannylene)bis(thio))bis-, diisooctyl ester involves the reaction of dibutyltin oxide with diisooctyl 3,3’-((dibutylstannylene)bis(thio))bispropionate. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and optimized processes to enhance yield and purity. The reaction is monitored closely to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3,3’-((dibutylstannylene)bis(thio))bis-, diisooctyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the tin center, affecting the compound’s reactivity.
Substitution: The ester groups can undergo substitution reactions, where different functional groups replace the original ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of ester derivatives .
Scientific Research Applications
Propanoic acid, 3,3’-((dibutylstannylene)bis(thio))bis-, diisooctyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying metal-organic interactions and their biological effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity
Mechanism of Action
The mechanism by which propanoic acid, 3,3’-((dibutylstannylene)bis(thio))bis-, diisooctyl ester exerts its effects involves its interaction with molecular targets, primarily through its tin center. The compound can form complexes with various biomolecules, influencing their function and activity. The pathways involved include metal-ligand interactions and potential disruption of biological processes .
Comparison with Similar Compounds
Similar Compounds
Dibutyltinbis(isooctyl 3-mercaptopropionate): Similar in structure but with different ester groups.
Propanoic acid, 3,3’-((dibutylstannylene)bis(thio))bis-, diisotridecyl ester: Another ester derivative with different alkyl groups
Uniqueness
Propanoic acid, 3,3’-((dibutylstannylene)bis(thio))bis-, diisooctyl ester stands out due to its specific ester groups and the resulting properties. Its unique structure provides distinct reactivity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C38H78O5S2Sn2 |
|---|---|
Molecular Weight |
916.6 g/mol |
IUPAC Name |
dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C11H22O2S.4C4H9.O.2Sn/c2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;4*1-3-4-2;;;/h2*10,14H,3-9H2,1-2H3;4*1,3-4H2,2H3;;;/q;;;;;;;;+2/p-2 |
InChI Key |
JJVQWORKERZMKG-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](=O)CCCC.CCCC[Sn](CCCC)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)



![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12759747.png)





